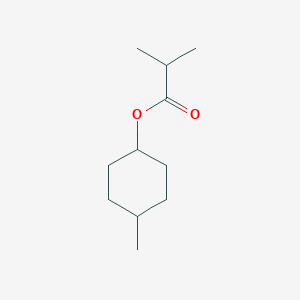
4-Methylcyclohexyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohexyl 2-methylpropanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from 4-methylcyclohexanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl 2-methylpropanoate typically involves the esterification reaction between 4-methylcyclohexanol and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient distillation columns to remove water. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone or 4-Methylcyclohexanoic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: 4-Methylcyclohexylamine or 4-Methylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohexyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 4-Methylcyclohexyl 2-methylpropanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In biological systems, the ester group can undergo hydrolysis to release 4-methylcyclohexanol and 2-methylpropanoic acid, which may interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl 2-methylpropanoate: Similar structure but lacks the methyl group on the cyclohexyl ring.
4-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.
Uniqueness: 4-Methylcyclohexyl 2-methylpropanoate is unique due to the presence of both a cyclohexyl ring and a 2-methylpropanoate ester group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry compared to its similar compounds.
Eigenschaften
CAS-Nummer |
5460-50-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(4-methylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
VGYLSEDWKCYOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
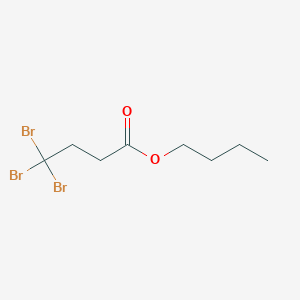
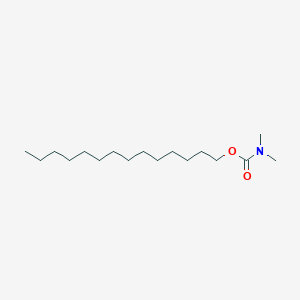
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
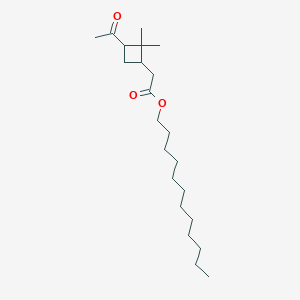
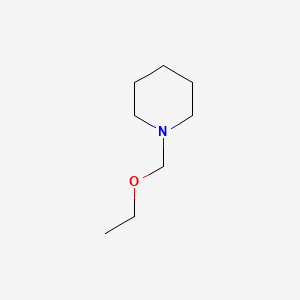

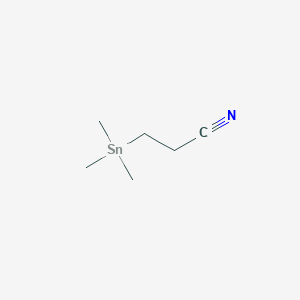
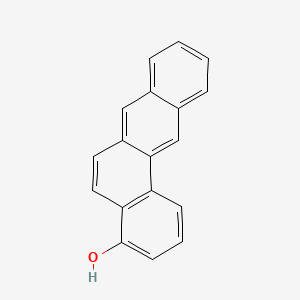
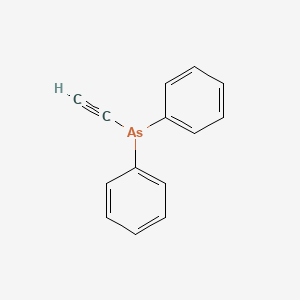
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
